

Lomefloxacin: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomefloxacin is a synthetic fluoroquinolone antibiotic characterized by its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[1] It is utilized in the treatment of various infections, including those of the respiratory and urinary tracts.[1] This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of **lomefloxacin**, offering valuable data and experimental insights for researchers and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of **lomefloxacin** is distinguished by its rapid oral absorption, extensive tissue distribution, minimal metabolism, and primary excretion through the kidneys.[2]

Absorption

Lomefloxacin is rapidly and almost completely absorbed following oral administration, with an absorption rate of approximately 95% to 98%.[3]

Table 1: Key Pharmacokinetic Parameters of **Lomefloxacin** After Oral Administration



Parameter	Value	Reference
Bioavailability	~97%	[4]
Time to Peak Plasma Concentration (Tmax)	~1-2 hours	[5]
Peak Plasma Concentration (Cmax) after 400 mg dose	3.43 - 4.7 μg/mL	[5][6]

Distribution

Lomefloxacin exhibits wide distribution throughout the body with low protein binding.[2]

Table 2: Lomefloxacin Protein Binding

Species	Protein Binding (%)	Reference
Human	~10% - 20.6%	[1][7]

Table 3: Tissue and Fluid Concentrations of Lomefloxacin



Tissue/Fluid	Concentration/Ratio	Reference
Inflammatory Fluid	Peak level of 3.5 μg/mL	[5]
Sputum	Peak concentration of 4.3 μg/mL; Sputum/Plasma AUC ratio: 120%	[8]
Bronchial Mucosa	Median concentration of 5.0 μg/g; Mucosa/Serum penetration: 177%	[9]
Bone (femoral head)	Peak concentration of 3.0 μg/mL; Bone/Plasma ratio: >0.6	[1]
Prostatic Tissue	Tissue/Serum ratio: 1.39 - 1.83	[10]
Prostatic Fluid	Fluid/Serum ratio: 0.36 - 0.77	[10]
Saliva	Saliva/Serum ratio: 37%	[11]

Metabolism

Lomefloxacin undergoes minimal metabolism in the body.[3] Five metabolites have been identified in human urine, with the glucuronide metabolite being the most significant, though it only accounts for about 9% of the administered dose.[3]

Excretion

The primary route of elimination for **lomefloxacin** is renal excretion.[5] Approximately 65% of an administered dose is recovered as the unchanged drug in urine.[3]

Table 4: Excretion and Clearance of Lomefloxacin



Parameter	Value	Reference
Urinary Excretion (unchanged drug)	~65% within 72 hours	[3]
Urinary Excretion (glucuronide metabolite)	~9% within 72 hours	[3]
Fecal Excretion (unchanged drug)	~10%	[12]
Elimination Half-life (t½)	~7-8 hours	[5][6]
Renal Clearance	~145 mL/min in normal renal function	[5]

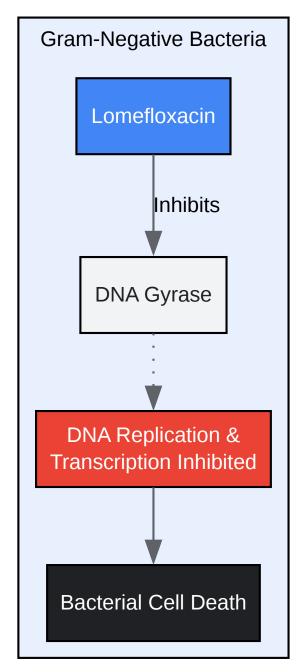
Pharmacodynamics

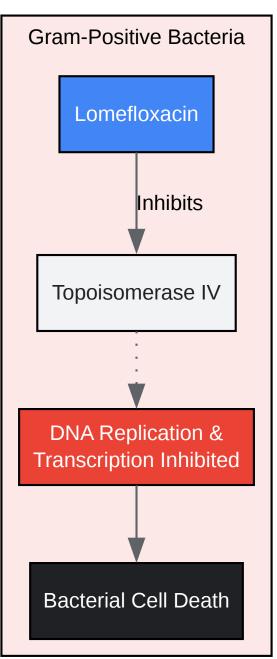
The bactericidal action of **lomefloxacin** is achieved through the inhibition of essential bacterial enzymes.[3]

Mechanism of Action

Lomefloxacin targets and inhibits bacterial DNA gyrase and topoisomerase IV.[3] In Gramnegative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[3] This inhibition prevents the replication and transcription of bacterial DNA, leading to bacterial cell death.[3]







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Caption: Mechanism of action of **lomefloxacin** in bacteria.

Spectrum of Activity



Lomefloxacin demonstrates activity against a wide range of pathogens. The minimum inhibitory concentration (MIC) required to inhibit the growth of 90% of organisms (MIC90) is a key measure of its potency.

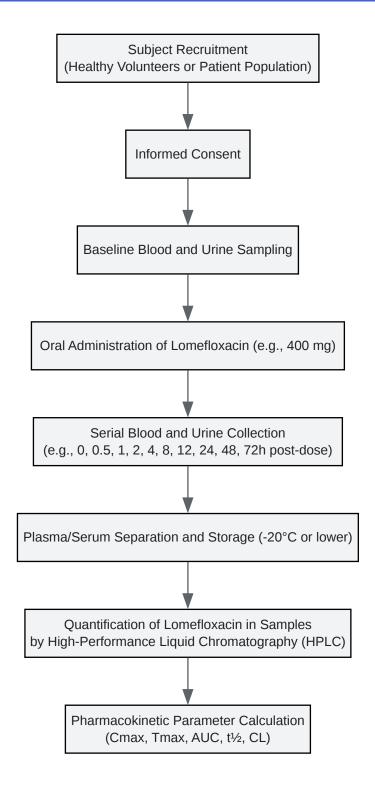
Table 5: In Vitro Activity (MIC90) of Lomefloxacin Against Selected Pathogens

Organism	MIC90 (μg/mL)	Reference
Gram-Positive Aerobes		
Staphylococcus aureus	≤ 1.0	[10]
Enterococcus faecalis	8	
Streptococcus pneumoniae	Not specified, but noted to have poor activity	_
Gram-Negative Aerobes		_
Escherichia coli	≤ 0.5	_
Haemophilus influenzae	≤ 1.0	[10]
Klebsiella pneumoniae	≤ 0.5	
Pseudomonas aeruginosa	4	[10]
Neisseria gonorrhoeae	0.03 - 0.25	
Salmonella enteritidis	0.03 - 0.25	_
Shigella species	0.03 - 0.25	_
Anaerobes		_
Bacteroides fragilis group	32	[10]

Experimental Protocols Pharmacokinetic Study Protocol

A typical pharmacokinetic study for **lomefloxacin** involves the following steps:





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Caption: Workflow for a **lomefloxacin** pharmacokinetic study.

Detailed Methodology:

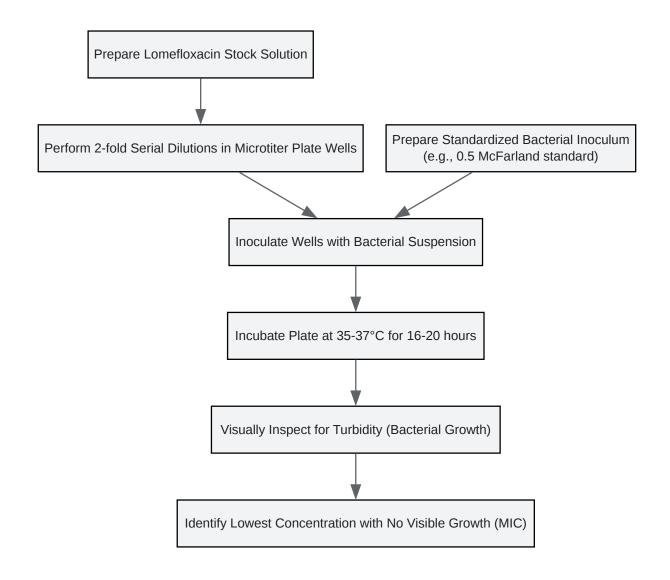


- Subject Enrollment: Recruit a cohort of healthy volunteers or a specific patient population.
 Obtain informed consent from all participants.
- Dosing: Following an overnight fast, administer a single oral dose of lomefloxacin (e.g., 400 mg).
- Sample Collection: Collect blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours). Collect urine in fractions over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72 hours).
- Sample Processing: Centrifuge blood samples to separate plasma, which is then stored at
 -20°C or below until analysis. Measure and record the volume of each urine fraction and
 store an aliquot under similar conditions.
- Bioanalysis: Determine the concentration of lomefloxacin in plasma and urine samples
 using a validated high-performance liquid chromatography (HPLC) method with fluorescence
 or UV detection.
- Pharmacokinetic Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data using non-compartmental or compartmental analysis.

Minimum Inhibitory Concentration (MIC) Determination Protocol

The broth microdilution method is a standard procedure for determining the MIC of **lomefloxacin**.





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Foundational & Exploratory





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